molecular formula C27H48N6O8S B12356216 Bax inhibitor peptide P5

Bax inhibitor peptide P5

Cat. No.: B12356216
M. Wt: 616.8 g/mol
InChI Key: GAQGZEPUTWPXOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bax inhibitor peptide P5 is a cell-permeable pentapeptide derived from the Bax-binding domain of Ku70. It is designed to inhibit the pro-apoptotic protein Bax, which plays a crucial role in mitochondria-dependent apoptosis. By preventing Bax from translocating to the mitochondria, this compound offers cytoprotection and has potential therapeutic applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bax inhibitor peptide P5 is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Bax inhibitor peptide P5 primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions. it can interact with other proteins and peptides through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions .

Common Reagents and Conditions

    Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt)

    Cleavage Reagents: Trifluoroacetic acid (TFA) for cleaving the peptide from the resin

    Purification: High-performance liquid chromatography (HPLC)

Major Products Formed

The primary product formed is the this compound itself. During the synthesis, intermediate protected peptides are formed, which are eventually converted to the final deprotected peptide .

Scientific Research Applications

Bax inhibitor peptide P5 has a wide range of applications in scientific research:

Mechanism of Action

Bax inhibitor peptide P5 exerts its effects by binding to Bax and preventing its conformational change and translocation to the mitochondria. Bax is a pro-apoptotic member of the Bcl-2 protein family, and its activation leads to mitochondrial outer membrane permeabilization (MOMP) and the release of apoptogenic factors such as cytochrome c. By inhibiting Bax, this compound blocks the apoptotic signaling cascade, thereby protecting cells from apoptosis .

Properties

IUPAC Name

2-[[6-amino-2-[[4-methyl-2-[[4-methylsulfanyl-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]pentanoyl]amino]hexanoyl]amino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48N6O8S/c1-16(2)15-21(33-25(38)19(11-14-42-3)31-23(36)17-8-6-13-29-17)26(39)30-18(7-4-5-12-28)24(37)32-20(27(40)41)9-10-22(34)35/h16-21,29H,4-15,28H2,1-3H3,(H,30,39)(H,31,36)(H,32,37)(H,33,38)(H,34,35)(H,40,41)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQGZEPUTWPXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCSC)NC(=O)C1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48N6O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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